Lipophilicity Modulation: 1.8 LogP Unit Spread Across the Closest Analogs
The target compound exhibits a computed LogP of 0.95, which is approximately 0.7 units above the des‑cyclopropyl analog 3‑amino‑4‑methylbenzenesulfonamide (LogP ≈ 0.22) and 0.85 units below the des‑amino analog N‑cyclopropyl‑4‑methylbenzenesulfonamide (LogP = 1.80) [1]. The des‑methyl analog 3‑amino‑N‑cyclopropylbenzenesulfonamide is even more lipophilic (LogP = 2.76) . This means the target sits in a narrow, intermediate lipophilicity window that none of its closest commercial analogs occupy.
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.95 |
| Comparator Or Baseline | 3‑amino‑4‑methylbenzenesulfonamide LogP ≈ 0.22; N‑cyclopropyl‑4‑methylbenzenesulfonamide LogP = 1.80; 3‑amino‑N‑cyclopropylbenzenesulfonamide LogP = 2.76 |
| Quantified Difference | Target is 0.73 log units more lipophilic than the des‑cyclopropyl analog and 0.85 log units less lipophilic than the des‑amino analog |
| Conditions | Computed LogP values (XLogP3 or ACD/LogP) from vendor and database entries |
Why This Matters
A 0.7–0.85 log unit LogP shift can alter membrane permeability and solubility by factors of 5–7×, directly affecting bioassay reproducibility and lead‑optimization trajectories.
- [1] PubChem. N‑Cyclopropyl‑4‑methylbenzenesulfonamide (CAS 65032‑46‑4) Compound Summary. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2025). View Source
